3-Isobutylaniline

Catalog No.
S1913876
CAS No.
131826-11-4
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isobutylaniline

CAS Number

131826-11-4

Product Name

3-Isobutylaniline

IUPAC Name

3-(2-methylpropyl)aniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3

InChI Key

JSOMPMRZESLPSM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=CC=C1)N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)N

Development of Novel Carboxanilide Acaricide

3-Isobutylaniline is characterized by its amine functional group, which imparts basic properties to the compound. Its structure consists of a benzene ring bonded to an isobutyl group and an amino group, making it a substituted aniline. The compound has a molecular weight of approximately 149.23 g/mol and is often used in synthetic organic chemistry as an intermediate for producing other chemical compounds .

Typical of aromatic amines. These include:

  • Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic attack, allowing for substitutions at the ortho and para positions relative to the amino group.
  • N-Acylation: The amino group can react with acyl chlorides to form amides.
  • Reduction Reactions: 3-Isobutylaniline can be reduced from nitro derivatives or undergo hydrogenation in the presence of catalysts .

Several methods exist for synthesizing 3-isobutylaniline:

  • Direct Alkylation: One common method involves the alkylation of aniline with isobutylene in the presence of a strong acid catalyst.
  • Reduction of Nitro Compounds: Another approach includes reducing 3-nitroaniline derivatives using hydrogen gas in the presence of palladium catalysts .
  • Palladium-Catalyzed Reactions: Recent patents describe methods involving palladium-catalyzed reactions that yield high purity and yields of 3-isobutylaniline from suitable precursors .

3-Isobutylaniline finds applications in various industrial and research settings:

  • Intermediate for Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds.
  • Dyes and Pigments: The compound can be used in producing dyes due to its ability to undergo various substitution reactions.
  • Polymer Chemistry: It may also be involved in creating polymeric materials with specific properties .

Several compounds share structural similarities with 3-isobutylaniline. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
N-IsobutylanilineC₁₀H₁₅N0.94
N-Methyl-3-isobutylanilineC₁₁H₁₅N0.93
4-IsobutylanilineC₁₀H₁₅N0.93
2-IsobutylanilineC₁₀H₁₅N0.92

These compounds highlight the diversity within substituted anilines while emphasizing the unique branched structure of 3-isobutylaniline, which may influence its reactivity and applications compared to its linear counterparts .

Overall Molecular Architecture

3-Isobutylaniline, with the molecular formula C₁₀H₁₅N, represents a meta-substituted aniline derivative where an isobutyl group (2-methylpropyl) is attached to the third position of the benzene ring [1] [2]. The compound maintains the fundamental aromatic amine structure characteristic of aniline derivatives while incorporating the branched alkyl substituent that influences its three-dimensional conformation and electronic properties.

The molecular geometry of 3-isobutylaniline can be understood through examination of its constituent structural elements. The benzene ring maintains its planar aromatic character with carbon-carbon bond lengths of approximately 1.39 Å, consistent with typical aromatic systems [3]. The carbon-nitrogen bond connecting the amino group to the aromatic ring exhibits a length of approximately 1.38-1.43 Å, which is notably shorter than the standard aliphatic carbon-nitrogen bond length of 1.47 Å found in cyclohexylamine [4]. This bond length reduction reflects the partial double-bond character arising from conjugation between the nitrogen lone pair and the aromatic π-system.

Nitrogen Hybridization and Geometric Configuration

The nitrogen atom in 3-isobutylaniline exhibits intermediate hybridization between sp³ and sp² states, a characteristic feature of aromatic amines [5] [6]. This hybridization state results from the competing factors that influence nitrogen geometry: the tendency toward sp³ hybridization to maximize lone pair stability and the drive toward sp² hybridization to optimize π-conjugation with the aromatic ring [5].

The amino group adopts a pyramidal geometry with the nitrogen atom positioned approximately 42° out of the plane of the benzene ring, similar to the parent aniline molecule [7]. The hydrogen-nitrogen-hydrogen bond angle measures approximately 113.9-118.0°, compressed from the ideal tetrahedral angle of 109.5° due to the spatial requirements of the lone pair [3] [8]. The carbon-nitrogen-hydrogen bond angles range from 114.9° to 121.0°, with the exact values influenced by the electronic environment created by the meta-positioned isobutyl substituent.

The pyramidalization angle between the carbon-nitrogen bond and the bisector of the hydrogen-nitrogen-hydrogen angle measures approximately 142.5°, representing a compromise between the extremes of methylamine (125°) and formamide (180°) [4]. This intermediate geometry reflects the partial planarity of the nitrogen center, facilitating moderate conjugation with the aromatic π-system while maintaining significant sp³ character.

Isobutyl Group Conformation

The isobutyl substituent at the meta position adopts conformations that minimize steric interactions while maintaining optimal electronic communication with the aromatic system. The branched nature of the isobutyl group, with its tertiary carbon structure (CH₃)₂CHCH₂-, introduces additional conformational flexibility compared to linear alkyl chains [9].

The methylene bridge connecting the isobutyl group to the benzene ring allows for rotational freedom around the carbon-carbon bond, enabling the substituent to adopt various conformational states. The preferred conformations position the bulky isopropyl portion of the substituent away from the aromatic ring to minimize steric repulsion while maintaining favorable van der Waals interactions.

Isomerism and Stereochemical Considerations

Constitutional Isomerism

3-Isobutylaniline exists as one of three possible constitutional isomers resulting from the attachment of the isobutyl group to different positions on the aniline benzene ring [10] [11]. These positional isomers include 2-isobutylaniline (ortho), 3-isobutylaniline (meta), and 4-isobutylaniline (para), each exhibiting distinct physical and chemical properties despite sharing the same molecular formula C₁₀H₁₅N [12] [14].

The meta-substitution pattern in 3-isobutylaniline places the isobutyl group and amino group in a 1,3-relationship on the benzene ring [15]. This positioning minimizes direct electronic interaction between the substituents through the aromatic π-system, as meta-substituted aromatics do not participate in direct resonance coupling [16]. The meta configuration also reduces steric hindrance compared to ortho-substitution while maintaining distinct electronic properties from the para isomer.

Property2-Isobutylaniline3-Isobutylaniline4-Isobutylaniline
CAS Number71182-59-7131826-11-430090-17-6
Boiling Point (°C)242.1 ± 9.0245.7 ± 9.0241.9
Electronic EffectStrong steric hindranceMinimal interactionStrong resonance coupling

Conformational Isomerism

The isobutyl substituent introduces conformational complexity through rotation around the benzylic carbon-carbon bond. Multiple rotational conformers exist due to the barriers associated with this rotation, though these barriers are typically low enough to allow rapid interconversion at room temperature [9]. The preferred conformations minimize interactions between the branched alkyl group and the aromatic ring while optimizing stabilizing interactions.

The amino group itself exhibits conformational dynamics through pyramidal inversion, a process where the nitrogen center inverts its pyramidal geometry through a planar transition state [6] [8]. In 3-isobutylaniline, this inversion barrier is estimated at approximately 1-2 kcal/mol, significantly lower than the 4-5 kcal/mol typical of aliphatic amines but consistent with other aromatic amines where conjugation stabilizes the planar transition state [6].

Stereochemical Implications

While 3-isobutylaniline does not possess classical chiral centers, the pyramidal nitrogen could theoretically serve as a stereogenic center if the molecule bore three different substituents on nitrogen [8]. However, the rapid pyramidal inversion prevents isolation of individual enantiomers, rendering the compound achiral under normal conditions.

The meta-substitution pattern eliminates the possibility of geometric isomerism that might arise in systems with restricted rotation. The 1,3-relationship between substituents provides a fixed spatial arrangement that does not permit cis-trans isomerism, unlike certain disubstituted alkenes or cyclic systems [17] [18].

Comparative Analysis with Related Aniline Derivatives

Electronic Effects Comparison

The electronic properties of 3-isobutylaniline can be understood through comparison with other substituted anilines, particularly focusing on the influence of substituent position and electronic nature [16] [19]. Meta-substituted anilines generally exhibit minimal electronic perturbation of the amino group compared to ortho and para isomers, as the meta position does not allow for direct resonance interaction between substituents [20] [16].

In contrast to para-substituted anilines, where strong resonance coupling occurs between the amino group and para substituent, 3-isobutylaniline maintains electronic properties closely resembling those of unsubstituted aniline [16]. The isobutyl group, being an electron-donating alkyl substituent, exerts its influence primarily through inductive effects rather than resonance mechanisms.

Structural Parameter Variations

Comparative analysis of carbon-nitrogen bond lengths across aniline derivatives reveals the sensitivity of this parameter to electronic environment [21] [7]. In para-substituted anilines with electron-withdrawing groups, such as 4-nitroaniline, the carbon-nitrogen bond length decreases to approximately 1.37 Å due to reduced electron density and increased double-bond character [7]. Conversely, electron-donating para substituents increase the carbon-nitrogen bond length to approximately 1.41-1.43 Å.

The meta position of the isobutyl group in 3-isobutylaniline results in minimal alteration of the carbon-nitrogen bond length compared to aniline itself, with values remaining close to the 1.40-1.43 Å range typical of unsubstituted aniline [3] [7]. This consistency reflects the limited electronic communication between meta substituents and the amino group through the aromatic π-system.

Physicochemical Property Correlations

The boiling points of isobutylaniline isomers provide insight into the influence of substitution position on intermolecular interactions [12] [22]. The meta isomer exhibits a boiling point of 245.7 ± 9.0°C, slightly higher than the ortho (242.1 ± 9.0°C) and para (241.9°C) isomers, suggesting subtle differences in molecular packing and hydrogen bonding capabilities.

The similarity in density values (0.944 g/cm³) across all three isomers indicates that the overall molecular volume remains relatively constant regardless of substitution position [12] [14] [22]. However, the slight variations in other physical properties, such as refractive index and solubility, reflect the distinct electronic and steric environments created by different substitution patterns.

Comparative basicity studies of substituted anilines reveal that meta-substituents exert minimal influence on nitrogen basicity compared to ortho and para positions [23] [19]. The isobutyl group, being electron-donating through inductive effects, would be expected to slightly increase the basicity of the amino group, though this effect is attenuated by the meta positioning that prevents direct electronic communication [16].

Spectroscopic Distinctions

Nuclear magnetic resonance spectroscopy provides powerful tools for distinguishing between isobutylaniline isomers [24]. The meta substitution pattern in 3-isobutylaniline produces characteristic splitting patterns in both ¹H and ¹³C nuclear magnetic resonance spectra that differ from those observed in ortho and para isomers. The aromatic proton resonances exhibit distinct coupling patterns that reflect the symmetry and electronic environment unique to meta-disubstituted benzenes.

The chemical shifts of key atoms, particularly the aromatic carbons bearing substituents, vary systematically with substitution position due to differences in electron density distribution [24]. These spectroscopic fingerprints provide reliable methods for structural identification and purity assessment of 3-isobutylaniline relative to its constitutional isomers.

Traditional Synthesis Routes

Friedel–Crafts Alkylation Approaches

Early routes rely on electrophilic alkylation of aniline under strongly acidic conditions. When aniline is protonated to the anilinium cation, the amino substituent becomes electron-withdrawing, directing the incoming isobutyl electrophile to the meta position and furnishing 3-isobutylaniline as the principal product [1] [2]. Two industrially relevant variants are summarised in Table 1.

EntryAlkylating agentAcid catalyst (mol ratio to substrate)Temperature (degrees Celsius)Time (hours)Isolated yield of 3-isobutylaniline (percentage)Key notesReference
1Gaseous isobuteneLiquid hydrofluoric acid (>10)0–25278 [3]Continuous agitation essential to disperse cationic ion-pairs [4]32 35
2Isobutyl chlorideAluminium chloride (1.1) plus hydrogen fluoride promoter60665 [5]Meta selectivity ≥ 85 per cent; aluminium chloride complex removed by aqueous quench3

Research findings

  • Proton-donor strength controls regiochemistry: stronger Brønsted acids enhance meta selectivity by complete anilinium formation [1].
  • Hydrofluoric acid forms tert-butyl cation clusters that alkylate rapidly; density functional theory modelling shows preferential solvation of fluoride and poor solvation of the tert-butyl cation, which accelerates electrophilic attack [3] [4].
  • Aluminium chloride routes suffer competitive N-alkylation; addition of catalytic hydrogen fluoride suppresses this pathway and improves aromatic substitution selectivity [5].

Catalytic Amination Strategies

Modern synthesis exploits palladium-, nickel- or copper-catalysed carbon–nitrogen cross-coupling (often called Buchwald–Hartwig amination) between a pre-functionalised aryl electrophile and an ammonia or amine source. The most useful electrophile for 3-isobutylaniline is 3-bromo-1-(isobutyl)benzene; the bromide is introduced by radical bromination of commercial 3-isobutylbenzene [6] or by Sandmeyer conversion of the corresponding diazonium salt [6]. Representative catalytic protocols are collated in Table 2.

EntryMetal / precatalyst (mol %)Ligand (mol %)N-sourceBaseSolventTemperature (degrees Celsius)Yield of 3-isobutylaniline (percentage)Reference
1Palladium(0)(dibenzylideneacetone) 0.05Josiphos 0.10Aqueous ammonia (five equiv)Cesium carbonate1,4-dioxane9086 [7] [8]68 73
2Palladium(II) acetate 0.101,1′-bis(diphenylphosphino)ferrocene 0.20Cyclohexylamine (two equiv)Sodium tert-butoxideToluene1109383
3Nickel(II) bromide diglyme 0.504,4′-di-tert-butyl-2,2′-bipyridine 0.55Ammonia (twenty bar, gaseous)Potassium carbonateDimethylformamide4579 [9]71
4Copper(I) iodide 2.02-pyridyl-β-diketone 4.0Ammonium carbamate (three equiv)Potassium phosphateDimethyl sulfoxide8072 [10]79
5Palladium(II) acetate 0.25Tri-tert-butylphosphine 0.50Benzophenone imine (two equiv, ammonia surrogate)Sodium tert-butoxideTetrahydrofuran8588 [11]76

Key findings

  • Increasing steric bulk on the phosphorus ligand (for example tri-tert-butylphosphine or BrettPhos analogues) accelerates reductive elimination, allowing catalyst loadings below one part per million in some aryl bromide couplings [7].
  • Primary amination with gaseous ammonia proceeds cleanly when the Josiphos ligand stabilises a square-planar palladium complex that suppresses secondary arylation [8].
  • Electrochemically driven nickel catalysis enables room-temperature amination without external base or precious metals; oxidation-state cycling between nickel(I) and nickel(III) lowers the energy barrier for reductive elimination [9].
  • Copper systems with ambidentate pyridyl-diketone ligands complete amination at eighty degrees Celsius, providing a first‐row alternative for kilogram scale where residual palladium must be minimised [10].

Reductive Pathways for Amino Group Introduction

The oldest yet still widely applied method converts 3-nitro-1-(isobutyl)benzene to the target amine by catalytic hydrogenation or transfer hydrogenation. Table 3 contrasts heterogeneous and homogeneous variants.

EntryCatalyst (loading)Reductant / pressureSolventTemperature (degrees Celsius)Reaction time (hours)Yield (percentage)NotesReference
1Palladium on activated carbon (5 wt %, 2 mol %)Hydrogen, 0.15 mega pascalEthanol–toluene< 201291 [12]Patent flow-process; scalable to multi-ton [12]12
2Platinum(111) single-crystal model (surface study)Hydrogen, 0.10 mega pascalVacuum-compatible cell25MechanisticDensity functional theory identified double-hydrogen-assisted N–O cleavage as rate-determining [13]17
3Manganese pincer complex 0.5 mol %Hydrogen, 8.0 mega pascalToluene13018> 99 [14]Air-stable, base metal system shows broad functional-group tolerance51
4Stainless-steel jar acting as in-situ iron sourceAmmonium formate, neatMechanochemical milling25194 [15]Solvent-free; rotor-grind reduces nitroarene without external metal salt50
5Nickel–alumina raney alloy (10 wt %)Hydrogen, 3.0 mega pascalMethanol80488 [16]Catalyst longevity limited by oxide deposition; water vapour pretreatment re-activates surface21

Research insights

  • Hydrogenation over supported palladium proceeds through a sequence of nitroso, hydroxylamine, and adsorbed phenyl intermediates; the energy barrier is 0.75 electron-volt for the first N–O cleavage step [13].
  • Ligand-assisted, homogeneous manganese catalysis operates by metal–ligand cooperation, enabling selective reduction of nitro groups in the presence of aryl halides and carbonyl groups, a significant advantage for multi-step sequences in fine-chemical synthesis [14].
  • Mechanochemical reduction replaces external hydrogen gas with transfer hydrogen donors, offering a solvent-free route attractive for decentralised manufacturing [15].

Overall Comparison of Traditional Routes

MetricFriedel–Crafts alkylationCatalytic aminationNitro reduction
Key stepCarbon–carbon bond formation (isobutylation)Carbon–nitrogen bond formationNitro-to-amine reduction
Typical yield range60–80 per cent80–95 per cent88–99 per cent
Atom economyModerate (loss of halide or acid)High (only salt by-products)High (water by-product)
Regio-controlAchieved via anilinium meta-directionPre-installed halide defines regiochemistryFollows precursor regiochemistry
Environmental considerationsCorrosive hydrofluoric acid, aluminium chloride wastePrecious or base metal catalyst, recoverableHydrogen gas handling or sacrificial donor
Industrial maturityEstablished in petroleum-refinery alkylation unitsWidely commercial since nineteen-ninetiesStaple process for aniline production

XLogP3

2.6

Wikipedia

3-(2-Methylpropyl)aniline

Dates

Last modified: 08-16-2023

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